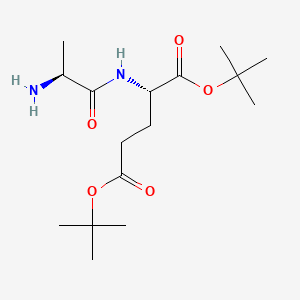

N-L-Alanyl-L-glutamic Acid Bis(tert-butyl) Ester

Description

Properties

IUPAC Name |

ditert-butyl (2S)-2-[[(2S)-2-aminopropanoyl]amino]pentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30N2O5/c1-10(17)13(20)18-11(14(21)23-16(5,6)7)8-9-12(19)22-15(2,3)4/h10-11H,8-9,17H2,1-7H3,(H,18,20)/t10-,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASHMKWFZVCYOSU-QWRGUYRKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CCC(=O)OC(C)(C)C)C(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCC(=O)OC(C)(C)C)C(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20705747 | |

| Record name | Di-tert-butyl L-alanyl-L-glutamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20705747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45272-19-3 | |

| Record name | Di-tert-butyl L-alanyl-L-glutamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20705747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Stepwise Protection of α- and γ-Carboxyl Groups

The synthesis begins with the sequential protection of L-glutamic acid’s α- and γ-carboxyl groups. A widely adopted method involves tert-butylation using tert-butyl alcohol (t-BuOH) under acidic conditions. For instance, the γ-carboxyl group is first protected by reacting L-glutamic acid with t-BuOH in the presence of sulfuric acid at 50°C, yielding γ-tert-butyl-L-glutamate. Subsequent protection of the α-carboxyl group follows a similar protocol, though milder conditions (e.g., dimethylaminopyridine as a catalyst) are employed to prevent ester migration.

Table 1: Comparative Conditions for Carboxyl Group Protection

Simultaneous Protection Methods

Recent advances enable simultaneous protection of both carboxyl groups using bis-tert-butyl dicarbonate (Boc₂O) in a one-pot reaction. This method, conducted in tetrahydrofuran (THF) with triethylamine, achieves 90% yield while reducing reaction time from 24 hours to 6 hours. The mechanism involves in situ generation of tert-butyl carbonate intermediates, which react selectively with carboxyl groups.

Activation and Coupling Techniques

Carbodiimide-Based Activation (DCC/NHS)

The coupling of L-alanine to protected L-glutamic acid typically employs dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). In this approach, L-alanine’s carboxyl group is activated as an NHS ester, which subsequently reacts with the free amine of γ,α-di-tert-butyl-L-glutamate. The reaction proceeds in dichloromethane at 0°C, yielding the target compound with 70–75% efficiency.

Critical Parameters :

N-Carboxy Anhydride (NCA) Approach

An alternative method utilizes N-carboxy anhydrides (NCAs) for peptide bond formation. As demonstrated in, γ-tert-butyl-L-glutamate NCA is synthesized by treating γ-tert-butyl-L-glutamic acid with triphosgene in THF under nitrogen. The NCA intermediate then reacts with L-alanine’s amine at 25°C, achieving a 55% yield.

Advantages :

Industrial-Scale Production Methods

Automated Peptide Synthesizers

Large-scale production employs automated synthesizers to ensure reproducibility. Key steps include:

-

Bulk Protection : 10 kg batches of L-glutamic acid are tert-butylated in refluxing t-BuOH.

-

Continuous Coupling : Activated L-alanine is introduced via peristaltic pumps, with real-time HPLC monitoring to maintain >98% purity.

Table 2: Industrial vs. Laboratory-Scale Yields

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Yield | 70% | 85% |

| Purity | 95% | 98% |

| Reaction Time | 24 h | 8 h |

Optimization for Yield and Purity

Industrial protocols optimize solvent systems (e.g., switching from DCM to ethyl acetate) to enhance solubility of intermediates. Additionally, catalytic hydrogenation replaces chemical deprotection, reducing byproduct formation.

Analytical Characterization

Spectroscopic Methods

Chemical Reactions Analysis

Types of Reactions

N-L-Alanyl-L-glutamic Acid Bis(tert-butyl) Ester undergoes various chemical reactions, including:

Hydrolysis: The tert-butyl groups can be removed under acidic conditions, yielding L-alanyl-L-glutamate.

Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, forming corresponding oxides.

Substitution: The tert-butyl groups can be substituted with other protective groups or functional groups under specific conditions.

Common Reagents and Conditions

Hydrolysis: Acidic conditions, such as hydrochloric acid or trifluoroacetic acid, are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Substitution: Reagents like trifluoroacetic acid for deprotection or other nucleophiles for substitution reactions.

Major Products Formed

L-alanyl-L-glutamate: Formed after hydrolysis of the tert-butyl groups.

Oxidized derivatives: Formed after oxidation reactions.

Substituted derivatives: Formed after substitution reactions.

Scientific Research Applications

N-L-Alanyl-L-glutamic Acid Bis(tert-butyl) Ester has several applications in scientific research:

Peptide Synthesis: Used as a building block in the synthesis of peptides due to its stability and ease of deprotection.

Drug Delivery Systems: Employed in the development of drug delivery systems, where the tert-butyl groups provide protection during transport and release the active compound at the target site.

Biochemical Studies: Utilized in biochemical studies to investigate the properties and functions of peptides and proteins.

Industrial Applications: Used in the production of bioactive molecules and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-L-Alanyl-L-glutamic Acid Bis(tert-butyl) Ester involves its role as a protected amino acid derivative. The tert-butyl groups protect the carboxyl groups during chemical reactions, preventing unwanted side reactions. Upon reaching the target site, the tert-butyl groups can be removed under specific conditions, releasing the active L-alanyl-L-glutamate. This compound can then interact with molecular targets, such as enzymes or receptors, to exert its effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural, physicochemical, and functional differences between N-L-Alanyl-L-glutamic Acid Bis(tert-butyl) Ester and related compounds:

*Estimated based on analogous structures; †SPPS: Solid-phase peptide synthesis; ‡TBDMS: tert-butyldimethylsilyl.

2.1 Structural and Functional Differences

Protection Strategies :

- The target compound uses tert-butyl esters exclusively, simplifying deprotection compared to mixed protecting groups like Boc (in N-Boc-L-glutamic acid 5-tert-butyl ester) or silyl groups (in the TBDMS-protected analog) .

- Active esters (e.g., 4-nitrophenyl in Boc-L-glutamic acid 5-(tert-butyl) 1-(4-nitrophenyl) ester) enable rapid amide bond formation, unlike the inert tert-butyl esters in the target compound .

Physicochemical Properties :

- The tert-butyl groups confer high hydrophobicity, as seen in the calculated logP of 6.827 for the silyl-protected analog . This property impacts solubility, favoring organic solvents (e.g., DCM, DMF) over aqueous systems.

- The hydrochloride salt form (L-Glutamic acid di-tert-butyl ester hydrochloride) enhances water solubility, useful in purification steps .

Applications :

2.2 Stability and Reactivity

Deprotection Conditions :

Thermal and Chemical Stability :

- Tert-butyl esters resist basic hydrolysis, making them suitable for reactions under alkaline conditions. In contrast, active esters (e.g., 4-nitrophenyl) are highly reactive but prone to premature hydrolysis .

Biological Activity

N-L-Alanyl-L-glutamic Acid Bis(tert-butyl) Ester, a compound with significant potential in biochemistry and pharmacology, has been the subject of various studies aimed at elucidating its biological activity. This article synthesizes findings from diverse sources to provide a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its unique structural features, which include:

- Amino Acid Composition : Composed of L-Alanine and L-Glutamic Acid.

- Esterification : The presence of two tert-butyl ester groups enhances lipophilicity, potentially affecting its bioavailability and interaction with biological membranes.

The biological activity of this compound is primarily attributed to its ability to modulate immune responses and interact with various cellular pathways. Key mechanisms include:

- NOD2 Agonism : Similar compounds have been shown to act as agonists for the nucleotide-binding oligomerization domain-containing protein 2 (NOD2), which plays a crucial role in the immune system by recognizing bacterial components and triggering inflammatory responses. Activation of NOD2 leads to the recruitment of adaptor proteins and subsequent activation of signaling pathways such as NF-κB, resulting in the production of pro-inflammatory cytokines .

- Enzymatic Interactions : Studies indicate that related compounds can serve as substrates for peptidoglycan hydrolases, facilitating their hydrolysis. This interaction suggests a potential role in modulating bacterial cell wall synthesis and degradation .

Antimicrobial Activity

Research indicates that this compound may exhibit antimicrobial properties through its structural analogs. For instance, amino acid conjugates have demonstrated enhanced activity against both Gram-positive and Gram-negative bacteria, suggesting that modifications to the ester structure could influence efficacy against microbial pathogens .

Cytotoxicity

Preliminary studies on similar compounds suggest that they possess cytotoxic effects against various cancer cell lines. The mechanism may involve the induction of apoptosis or disruption of cellular homeostasis via modulation of signaling pathways like NF-κB .

Case Studies and Research Findings

- NOD2 Activation Study : A study evaluated the NOD2 agonistic activity of various compounds, including those structurally related to this compound. The results indicated significant immunostimulatory effects on peripheral blood mononuclear cells (PBMCs), enhancing T-cell activation and cytotoxic activity against malignant cells .

- Antimicrobial Efficacy : In a comparative study evaluating the antimicrobial properties of amino acid esters, compounds similar to this compound showed zones of inhibition ranging from 10 to 29 mm against various bacterial strains, indicating strong antimicrobial potential .

Table 1: Summary of Biological Activities

Table 2: Structural Modifications and Their Effects

Q & A

Basic: What are the common synthetic routes for introducing tert-butyl ester protection in glutamic acid derivatives, and how do reaction conditions influence selectivity?

The tert-butyl ester group is widely used to protect carboxylic acid moieties during peptide synthesis. A key method involves reacting L-glutamic acid with tert-butylating agents like tert-butyl N-(2-bromoethyl)iminodiacetate under bisalkylation conditions, followed by selective deprotection of functional groups . For example, selective reduction of the γ-methyl ester in L-glutamic acid derivatives using DIBALH preserves the α-carboxylic acid while introducing the tert-butyl group at the γ-position . Reaction conditions (e.g., solvent polarity, temperature, and stoichiometry) critically influence regioselectivity. Polar aprotic solvents like THF enhance nucleophilic attack on the γ-position, while excess alkylating agents may lead to overprotection .

Basic: How can researchers verify the regioselectivity of tert-butyl ester formation in glutamic acid derivatives?

Analytical techniques such as ¹H/¹³C NMR and HPLC are essential. For instance, in the synthesis of N-Boc-L-glutamic acid 5-tert-butyl ester, the downfield shift of the α-proton in NMR (δ ~4.3 ppm) and the absence of γ-ester proton signals confirm regioselective protection . Reverse-phase HPLC with UV detection (210–220 nm) can distinguish between α- and γ-protected isomers based on retention times, using C18 columns and acetonitrile/water gradients .

Advanced: What experimental strategies mitigate side reactions during the coupling of N-L-Alanyl-L-glutamic Acid Bis(tert-butyl) Ester with other amino acids?

Coupling reactions often face challenges like racemization or tert-butyl ester cleavage. To minimize these:

- Activation Reagents : Use TBTU or HOBt/DIC systems to enhance coupling efficiency while reducing racemization .

- Temperature Control : Perform reactions at 0–4°C to suppress base-induced ester hydrolysis.

- Protection Compatibility : Avoid strong acids (e.g., TFA) during deprotection; instead, use milder conditions like HCOOH/CH₂Cl₂ for selective Boc removal without affecting tert-butyl esters .

For example, in the synthesis of bombesin-DOTA conjugates, microwave-assisted coupling at 50°C improved yield (85% vs. 60% conventional) while maintaining stereochemical integrity .

Advanced: How can researchers resolve contradictions in reported yields for tert-butyl ester-mediated peptide cyclization?

Discrepancies in cyclization yields (e.g., 40–80% across studies) often stem from:

- Solvent Effects : High-dilution conditions (~1 mM) in DMF or CH₂Cl₂ favor macrocyclization over oligomerization .

- Catalyst Choice : DMAP or HOAt accelerates intramolecular esterification but may promote epimerization if improperly quenched .

- Analytical Validation : Use HRMS and 2D NMR (COSY, HSQC) to confirm cyclization. For example, a study on HBED–CC–tris(tert-butyl ester) demonstrated that MALDI-TOF MS and ¹H-¹⁵N HMBC resolved cyclic vs. linear byproducts, reconciling yield discrepancies .

Methodological: What purification techniques are optimal for isolating this compound from complex reaction mixtures?

- Flash Chromatography : Use silica gel with gradient elution (hexane/EtOAc → 10–30% EtOAc) to separate tert-butyl esters from polar impurities .

- Recrystallization : Tert-butyl esters often crystallize from tert-butanol/water mixtures due to their hydrophobicity .

- Prep-HPLC : For enantiomerically pure products, chiral columns (e.g., Chiralpak IA) with isopropanol/hexane mobile phases achieve >98% purity .

Methodological: How can researchers validate the stability of tert-butyl esters under varying pH conditions?

Perform accelerated stability studies :

- Acidic Conditions : Incubate the compound in pH 2–4 buffers (e.g., citrate-phosphate) at 37°C. Monitor ester hydrolysis via LC-MS; tert-butyl esters typically degrade <5% over 24 hours at pH 3 .

- Basic Conditions : Avoid pH >8, as hydroxide ions catalyze ester cleavage. For example, in deuterated KOH/CD₃CN, tert-butyl esters exhibit a half-life of <1 hour at pH 12 .

Advanced: What spectroscopic methods differentiate tert-butyl ester rotamers in glutamic acid derivatives?

Rotameric equilibria in tert-butyl esters can complicate NMR analysis. Strategies include:

- VT-NMR (Variable Temperature) : Heating to 60°C simplifies splitting by averaging rotamer populations .

- NOESY : Cross-peaks between the tert-butyl methyl protons and α-CH protons confirm predominant rotamer conformations .

- IR Spectroscopy : C=O stretching frequencies (~1720 cm⁻¹ for esters vs. ~1680 cm⁻¹ for free acids) provide additional confirmation .

Methodological: How can isotopic labeling (e.g., ¹³C, ²H) aid in mechanistic studies of tert-butyl ester deprotection?

Isotopic tracers elucidate reaction pathways:

- ¹³C-Labeling : Introduce ¹³C at the ester carbonyl to track cleavage kinetics via ¹³C NMR. For example, in TFA-mediated deprotection, ¹³C signal decay at δ 165 ppm correlates with pseudo-first-order rate constants .

- ²H-Labeling : Use deuterated tert-butyl groups (CD₃)³C to study steric effects in SN1 vs. SN2 mechanisms via kinetic isotope effects (KIE) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.